molecular formula C10H13NO3S B8505478 2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide

2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide

Cat. No. B8505478
M. Wt: 227.28 g/mol
InChI Key: LYBMGLJKEMMUHG-UHFFFAOYSA-N
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), hexamethyldisilthiane (9.45 mL, 45.07 mmol) was added dropwise to a solution of NaOMe (2.51 g, 45.07 mmol) in dry DMF (40 mL) and the reaction mixture was stirred at rt for 15 min. This dark blue solution was then added to a solution of [5-(2-methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-acetonitrile (3.48 g, 18.03 mmol) in DMF (30 mL) and the reaction mixture was stirred for 16 h at rt. Water (300 mL) was then added and the mixture was extracted twice with EA (300 mL). The combined org. phases were dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (6:4 hept-EA) gave the title compound as a yellow oil. TLC: rf (6:4 hept-EA)=0.18. LC-MS-conditions 02: tR=0.74 min, [M+H]+=228.44.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
[5-(2-methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-acetonitrile
Quantity
3.48 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.C[Si](C)(C)[S:5][Si](C)(C)C.C[O-].[Na+].[CH3:15][C:16]1([C:21]2[O:25][C:24]([CH2:26][C:27]#[N:28])=[CH:23][CH:22]=2)[O:20][CH2:19][CH2:18][O:17]1>CN(C=O)C.O>[CH3:15][C:16]1([C:21]2[O:25][C:24]([CH2:26][C:27]([NH2:28])=[S:5])=[CH:23][CH:22]=2)[O:17][CH2:18][CH2:19][O:20]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
9.45 mL
Type
reactant
Smiles
C[Si](S[Si](C)(C)C)(C)C
Step Two
Name
NaOMe
Quantity
2.51 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
[5-(2-methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-acetonitrile
Quantity
3.48 g
Type
reactant
Smiles
CC1(OCCO1)C1=CC=C(O1)CC#N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 16 h at rt
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with EA (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (6:4 hept-EA)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OCCO1)C1=CC=C(O1)CC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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